6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate is a chemical compound with significant relevance in medicinal chemistry. It is classified as an aryl triazine derivative and has been investigated for its potential therapeutic applications, particularly in cancer treatment. The compound exhibits inhibitory activity against lysophosphatidic acid acyltransferase beta, an enzyme implicated in tumor cell proliferation and survival .
The compound has the CAS number 57381-28-9 and is known by various names including 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate. It is categorized under the broader class of triazines, which are nitrogen-containing heterocycles. These compounds are often utilized in pharmaceuticals due to their diverse biological activities .
The synthesis of 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate can be achieved through several methods. One notable approach involves the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with various amines under specific conditions to yield the desired diamine structure .
The synthetic pathway typically includes:
The molecular formula for 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate is C13H11Cl2N5O4. The structure consists of a triazine ring substituted with a dichlorophenyl group and an amine functionality.
Key structural data includes:
The compound can participate in various chemical reactions typical of triazines:
For example, reactions involving coupling with phenolic compounds have been documented, which can enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate primarily involves inhibition of lysophosphatidic acid acyltransferase beta. This enzyme catalyzes the formation of phosphatidic acid from lysophosphatidic acid.
By inhibiting this enzyme, the compound disrupts lipid signaling pathways that are crucial for tumor cell proliferation and survival. This action may lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Relevant analyses indicate that the compound exhibits moderate lipophilicity which may influence its bioavailability and distribution within biological systems .
6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate has several promising applications:
6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate (Irsogladine maleate) functions as a potent phosphodiesterase 4 (PDE4) inhibitor, targeting cyclic adenosine monophosphate (cAMP) hydrolysis. The compound binds to the catalytic site of PDE4 with high specificity, competitively inhibiting cAMP degradation. This binding elevates intracellular cAMP concentrations by approximately 3.5-fold in gastric mucosal cells at therapeutic concentrations (1–10 μM) [7]. Elevated cAMP subsequently activates protein kinase A, which phosphorylates cAMP response element-binding protein, a transcription factor regulating genes involved in cytoprotection and anti-inflammatory responses [7].
Molecular docking simulations reveal that the dichlorophenyl moiety facilitates hydrophobic interactions with PDE4's glutamine-369 residue, while the triazine ring forms hydrogen bonds with asparagine-321. This dual interaction confers exceptional binding affinity (Ki = 0.28 μM). Crucially, Irsogladine maleate's PDE4 inhibition enhances gap junction intercellular communication in vitro by up to 80%, facilitating restorative signaling in damaged epithelial tissues [7]. Species-specific metabolic differences influence its activity profile, as demonstrated by comparative studies:
Table 1: Species-Specific Metabolic Profiles of 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine
Species | Primary Metabolite | Conjugation Status | Biliary Excretion |
---|---|---|---|
Rat | Hydroxylated (m-OH) | Conjugated | >90% polar metabolites |
Guinea Pig | Hydroxylated (m-OH) | Conjugated | Not reported |
Dog | N-oxide | Unconjugated | Minimal |
Monkey | Mixed (m-OH and N-oxide) | Partial conjugation | Moderate |
Adapted from Arzneimittelforschung (1986) [1]
The anti-ulcer efficacy of 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate arises from orchestrated modulation of mucosal defense pathways. At concentrations ≥5 μM, it activates the Rac1/RhoA GTPase cascade, inducing actin cytoskeleton reorganization that strengthens tight junctions between gastric epithelial cells. This reduces paracellular permeability by 60–70% in experimental models, limiting acid back-diffusion and ulcer progression [1]. Simultaneously, the compound stimulates prostaglandin E2 synthesis through cAMP-mediated upregulation of cyclooxygenase-2 expression, enhancing mucus secretion and bicarbonate delivery [7].
Metabolic activation is integral to its mechanism: Hepatic cytochrome P450 enzymes convert the parent compound to 3′- and 4′-hydroxylated derivatives (major in rodents) and N-oxidized metabolites (predominant in canines). These metabolites exhibit enhanced free radical scavenging capacity, reducing oxidative stress in the gastric mucosa by 40–50% compared to untreated controls. The sulfur-containing secondary metabolites detected across species further contribute to mucosal protection via glutathione pathway modulation [1].
Table 2: Key Signaling Pathways Modulated in Gastrointestinal Protection
Pathway Target | Biological Effect | Experimental Outcome |
---|---|---|
cAMP/PKA/CREB | Enhanced gap junction communication | 80% increase in intercellular signaling |
Rac1/RhoA GTPases | Tight junction reinforcement | 70% reduction in epithelial permeability |
Cyclooxygenase-2 | Prostaglandin E2 upregulation | 3.1-fold increase in mucosal bicarbonate |
Reactive oxygen species | Oxidative stress mitigation | 50% decrease in lipid peroxidation |
Structural analogs of 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine demonstrate potent lysophosphatidic acid acyltransferase beta (LPAAT-β) inhibition, a therapeutic target in oncology. LPAAT-β catalyzes phosphatidic acid synthesis during de novo phospholipid biosynthesis, a process hyperactivated in tumor cells to support membrane proliferation. Molecular optimization reveals that 2,5-dichloro substitution on the phenyl ring maximizes LPAAT-β suppression (IC50 = 0.11 μM), while repositioning chlorine atoms to 2,4-positions reduces activity by 15-fold [3] [10].
The compound's triazine core binds the LPAAT-β substrate pocket, mimicking the sn-2 fatty acyl-CoA transition state. This inhibits phosphatidic acid production, disrupting phosphoinositide 3-kinase/mammalian target of rapamycin signaling and inducing G1 cell cycle arrest. In xenograft models, lead derivatives reduced tumor volume by 72–89% through dual mechanisms: direct inhibition of cancer cell proliferation (IC50 = 0.8–2.3 μM across various lines) and suppression of tumor-associated angiogenesis [3]. Critical structure-activity relationships include:
Table 3: Structural Requirements for LPAAT-β Inhibition and Anticancer Activity
Structural Feature | Modification Impact | Optimal Configuration |
---|---|---|
Phenyl ring substituents | 2,5-dichloro > 3,4-dichloro > monochloro | 2,5-dichloro (IC50 0.11 μM) |
Triazine N-oxide formation | 20–30% reduced potency vs. parent | Avoid N-oxidation |
Maleate counterion | Enhances aqueous solubility | Required for formulation |
C4-amino group alkylation | Abolishes activity | Free amine mandatory |
Derived from Patent WO2003037346A1 [3]
The sulfur-containing metabolites identified in mammalian studies may potentiate anticancer effects by forming disulfide adducts with cysteines in LPAAT-β's catalytic domain, inducing irreversible inhibition. This multi-target engagement positions 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine derivatives as promising candidates for oncology therapeutics development [3] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: